molecular formula C17H17N3O2 B4633348 2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine CAS No. 355815-83-7

2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine

Cat. No.: B4633348
CAS No.: 355815-83-7
M. Wt: 295.34 g/mol
InChI Key: IDNLCTISTSJTCZ-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(4-nitrobenzyl)ethanamine, often supplied as its stable hydrobromide salt, is a synthetic secondary amine of significant interest in medicinal chemistry and chemical biology research . This compound features two key pharmacophores: an indole moiety, which is a privileged structure found in numerous bioactive molecules, and a para-nitrobenzyl group, which is an electron-withdrawing substituent that can influence the compound's electronic properties and interactions with biological targets . The hydrobromide salt form enhances the compound's stability and improves solubility in polar solvents, facilitating its use in various experimental conditions . Indole derivatives, as a class, are extensively investigated for their diverse biological potential, including antiviral, anticancer, and antimicrobial activities, making this compound a valuable building block for developing new therapeutic agents . The mechanism of action for such compounds often involves the indole moiety binding with high affinity to multiple receptors, thereby influencing various signaling pathways . Furthermore, the nitro group can be chemically reduced to an amino group under suitable conditions, offering a versatile handle for further synthetic modification to create a library of derivatives for structure-activity relationship (SAR) studies . This compound is intended for research applications in chemistry as a synthetic intermediate and in biology for probing biochemical pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-20(22)15-7-5-13(6-8-15)11-18-10-9-14-12-19-17-4-2-1-3-16(14)17/h1-8,12,18-19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNLCTISTSJTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365789
Record name 2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355815-83-7
Record name N-[(4-Nitrophenyl)methyl]-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355815-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethanamine Chain: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethanamine chain.

    Introduction of the Nitrobenzyl Group: The final step involves the nitration of the benzyl group, which can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the ethanamine chain.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to specific proteins and modulate their activity. The nitrobenzyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Receptor Binding and Psychoactive Potential

  • NBOMe Series (e.g., 25I-NBOMe): These potent hallucinogens feature a methoxybenzyl group and 2,5-dimethoxyphenyl core, acting as high-affinity 5-HT2A agonists . The nitrobenzyl group in the target compound lacks the methoxy substituents critical for 5-HT2A binding, likely rendering it less psychoactive. However, its nitro group could confer unique pharmacokinetic properties, such as prolonged half-life or metabolic stability.
  • 2C Series (e.g., 2C-E) :
    These phenethylamines lack the benzyl substitution entirely, relying on aromatic ring substituents (e.g., ethyl, bromo) for receptor modulation . The nitrobenzyl-ethanamine scaffold may offer a distinct binding profile, though empirical data are needed.

Structural Analogues with Modified Linkages

  • Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate : The ester and nitrobenzoyl groups increase hydrophobicity, which may improve bioavailability but complicate solubility in aqueous systems .

Biological Activity

2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine, characterized by its indole and nitrobenzyl moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C17H18N3O2, is believed to interact with various biological targets, influencing several pharmacological pathways.

The biological activity of this compound is primarily attributed to its structural components:

  • Indole Moiety : This structure can mimic tryptophan, allowing binding to tryptophan receptors and influencing serotonin pathways, which are crucial in mood regulation and antidepressant effects.
  • Nitrobenzyl Group : The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects.

Biological Activities

Research indicates that compounds with indole structures often exhibit significant biological activities. Notably, this compound has shown potential in the following areas:

  • Antidepressant Effects : Indole derivatives are recognized for their influence on serotonin receptors, suggesting that this compound may exhibit antidepressant properties.
  • Antiviral Activity : Similar indole compounds have been investigated for their ability to inhibit viral replication, particularly in neurotropic alphaviruses .
  • Enzyme Interaction : The compound may interact with various enzymes or receptors, influencing biochemical pathways critical for therapeutic applications.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamineSimilar indole structure; different nitro positionPotentially different biological activity profile
2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamineMethoxy group instead of nitroMay exhibit different pharmacological properties
N,N-dimethyl-2-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]ethylamineTriazole substitution on the indoleKnown for potent agonistic effects on serotonin receptors

This table highlights the significance of the nitro group's position and its potential impact on biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole compounds:

  • Antidepressant Activity : A study demonstrated that modifications in the indole structure could enhance binding affinity to serotonin receptors, implying that similar modifications in this compound might yield improved antidepressant effects .
  • Antiviral Properties : Research on indole carboxamide analogs indicated that specific structural features could significantly improve antiviral potency against neurotropic viruses. This suggests a pathway for exploring this compound's potential in antiviral drug development .
  • Enzyme Interaction Studies : Investigations into enzyme interactions have shown that indole derivatives can modulate enzymatic activity, which may be relevant for understanding the pharmacological profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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